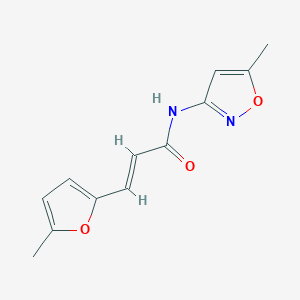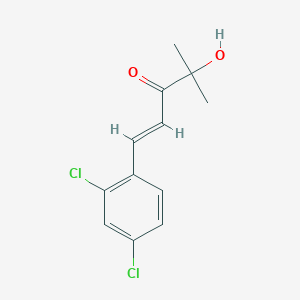![molecular formula C22H30N2O3 B5623541 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)
1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally complex piperidines often involves multi-step reactions, including cyclization, substitution, and functional group transformations. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine through a sequence that includes cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol. This methodology illustrates the type of synthetic strategies that might be applied to the synthesis of 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine, focusing on building complex structures from simpler precursors while maintaining strict control over stereochemistry and functional group placement (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine, is crucial for their chemical reactivity and potential biological activity. X-ray diffraction studies, as mentioned by Feskov et al. (2019), provide insights into the three-dimensional arrangement of atoms within these molecules, revealing their conformational flexibility and spatial orientation, which are essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including substitutions, additions, and cyclizations. The presence of multiple functional groups in 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine makes it a versatile molecule for further chemical transformations. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine and piperidine rings offer sites for ring-opening reactions and further functionalization.
Physical Properties Analysis
The physical properties of 1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The intricate arrangement of its cyclic components and functional groups affects its phase behavior, solubility in various solvents, and crystalline form, which are important for its handling and application in synthesis.
Chemical Properties Analysis
The chemical properties of this molecule are defined by its functional groups and structural framework. The ether linkage, carbonyl groups, and nitrogen-containing rings contribute to its reactivity patterns, including its acidity or basicity, nucleophilic and electrophilic sites, and susceptibility to oxidation and reduction reactions. Understanding these properties is crucial for the development of synthetic methodologies and the application of this molecule in complex chemical syntheses.
- (Feskov et al., 2019): Detailed synthesis and molecular structure analysis of piperidine analogues.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
cyclopentyl-[4-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-5-4-8-19(13-16)27-20-14-24(15-20)22(26)18-9-11-23(12-10-18)21(25)17-6-2-3-7-17/h4-5,8,13,17-18,20H,2-3,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFZOBOZYCJYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)

![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)
![2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5623489.png)
![N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)
![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)



![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B5623545.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)
![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)